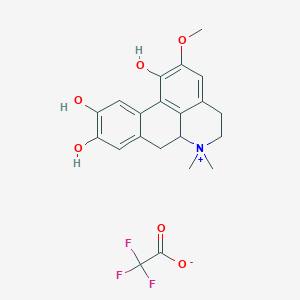
Rac-1,9,10-trihydroxy-2-methoxy-6-methylaporphinium trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,9,10-trihydroxy-2-methoxy-6-methylaporphiniumtrifluoroacetate is a natural product found in the plant species Gnetum montanum . This compound is part of the aporphine alkaloid family, known for their diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,9,10-trihydroxy-2-methoxy-6-methylaporphiniumtrifluoroacetate typically involves multiple steps starting from simpler organic molecules. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Methoxylation: Addition of methoxy groups.
Methylation: Introduction of methyl groups.
Formation of the aporphine skeleton: This involves cyclization reactions to form the characteristic aporphine structure.
Industrial Production Methods
Extraction from natural sources, such as Gnetum montanum, remains a primary method .
Análisis De Reacciones Químicas
Types of Reactions
1,9,10-trihydroxy-2-methoxy-6-methylaporphiniumtrifluoroacetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of functional groups with others, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can regenerate the original hydroxyl groups.
Aplicaciones Científicas De Investigación
1,9,10-trihydroxy-2-methoxy-6-methylaporphiniumtrifluoroacetate has several scientific research applications:
Chemistry: Used as a model compound for studying the reactivity of aporphine alkaloids.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in neuroprotective and anti-inflammatory roles.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism of action of 1,9,10-trihydroxy-2-methoxy-6-methylaporphiniumtrifluoroacetate involves its interaction with various molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in oxidative stress and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
- (1,9,9b-Trihydroxy-6,6,9a-trimethyl-3,5,5a,7,8,9-hexahydro-1H-benzo ebenzofuran-5-yl) hexanoate : Another compound with a similar hydroxyl and methoxy substitution pattern .
6a,7-didehydro-1,9,10-trihydroxy-2-methoxy-6-methylaporphinium trifluoroacetate: A closely related compound with similar structural features.
Uniqueness
1,9,10-trihydroxy-2-methoxy-6-methylaporphiniumtrifluoroacetate is unique due to its specific substitution pattern and the presence of the trifluoroacetate group, which may influence its biological activity and chemical reactivity.
Propiedades
Fórmula molecular |
C21H22F3NO6 |
|---|---|
Peso molecular |
441.4 g/mol |
Nombre IUPAC |
2-methoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,9,10-triol;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C19H21NO4.C2HF3O2/c1-20(2)5-4-10-8-16(24-3)19(23)18-12-9-15(22)14(21)7-11(12)6-13(20)17(10)18;3-2(4,5)1(6)7/h7-9,13H,4-6H2,1-3H3,(H2-,21,22,23);(H,6,7) |
Clave InChI |
VFLFCPDJEDTJAC-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1(CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)O)O)O)OC)C.C(=O)(C(F)(F)F)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3-amino-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B13060937.png)
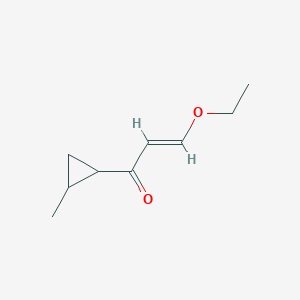
![Ethanol, 2-[[(2-fluoro-4-pyridinyl)methyl]methylamino]-](/img/structure/B13060965.png)
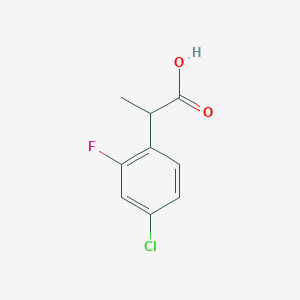
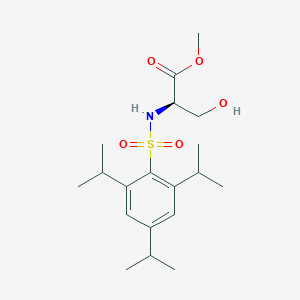
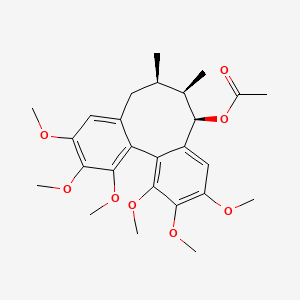
![Ethyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate](/img/structure/B13060981.png)
![2-{2-amino-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13060982.png)
![1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine](/img/structure/B13060989.png)
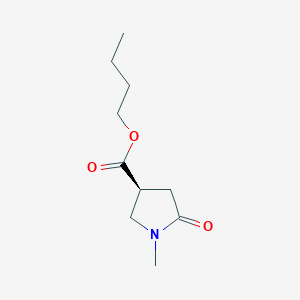
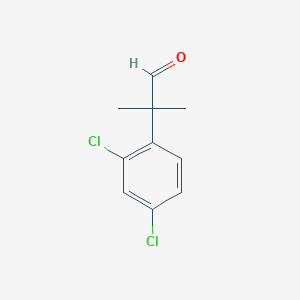
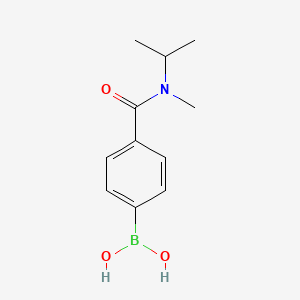
![2-[(1R)-1-Hydroxyethyl]benzonitrile](/img/structure/B13061014.png)
![(6R)-6-ethyl-6H-furo[3,4-g][1]benzofuran-8-one](/img/structure/B13061022.png)
